4-[3-(benzylsulfanyl)-1H-1,2,4-triazol-1-yl]-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine
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Overview
Description
4-[3-(benzylsulfanyl)-1H-1,2,4-triazol-1-yl]-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine is a complex organic compound that features a triazole ring, a triazine ring, and a benzylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(benzylsulfanyl)-1H-1,2,4-triazol-1-yl]-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine typically involves multiple steps. One common approach starts with the preparation of 3-(benzylsulfanyl)-1H-1,2,4-triazole, which can be synthesized by reacting benzyl chloride with 1H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate . This intermediate is then reacted with 6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[3-(benzylsulfanyl)-1H-1,2,4-triazol-1-yl]-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield benzylsulfoxide or benzylsulfone, while nucleophilic substitution of the methoxy group can produce a variety of substituted triazine derivatives .
Scientific Research Applications
4-[3-(benzylsulfanyl)-1H-1,2,4-triazol-1-yl]-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound may have therapeutic potential due to its structural similarity to known pharmacophores.
Mechanism of Action
The mechanism of action of 4-[3-(benzylsulfanyl)-1H-1,2,4-triazol-1-yl]-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The triazole and triazine rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The benzylsulfanyl group may also play a role in modulating the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(benzylsulfanyl)-1H-1,2,4-triazole: Shares the benzylsulfanyl and triazole moieties.
6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine: Contains the triazine ring and methoxy group.
4-benzylsulfanyl-1,3-oxazole: Similar sulfur-containing heterocycle.
Uniqueness
4-[3-(benzylsulfanyl)-1H-1,2,4-triazol-1-yl]-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine is unique due to its combination of triazole, triazine, and benzylsulfanyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17N7OS |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-(3-benzylsulfanyl-1,2,4-triazol-1-yl)-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H17N7OS/c1-21(2)12-17-13(19-14(18-12)23-3)22-10-16-15(20-22)24-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
InChI Key |
PHRJSBOAKMUKTE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2C=NC(=N2)SCC3=CC=CC=C3)OC |
Origin of Product |
United States |
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